molecular formula C29H27N7O B2862999 3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-76-6

3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2862999
CAS No.: 920262-76-6
M. Wt: 489.583
InChI Key: UDQSRPNOSKBPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety and substituted with diphenyl groups. This structure combines a nitrogen-rich aromatic system with a flexible piperazine linker, which is common in bioactive molecules targeting kinases or G protein-coupled receptors .

Properties

IUPAC Name

3,3-diphenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N7O/c37-26(20-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)34-16-18-35(19-17-34)28-27-29(31-21-30-28)36(33-32-27)24-14-8-3-9-15-24/h1-15,21,25H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQSRPNOSKBPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazolo[4,5-d]Pyrimidine Derivatives

  • 3-(4-Methoxyphenyl)-1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazin-1-yl)Propan-1-One (PubChem Compound) Core Structure: Shares the triazolo[4,5-d]pyrimidine and piperazine-propanone backbone. Substituents: Methoxyphenyl groups instead of phenyl groups at the 3-position of the triazole and propanone moieties. The reduced steric bulk may improve target accessibility but decrease hydrophobic interactions .

Pyrazolo[3,4-d]Pyrimidine Derivatives

  • (1-p-Tolyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)-Hydrazine (Compound 3, )
    • Core Structure : Pyrazolo[3,4-d]pyrimidine instead of triazolo[4,5-d]pyrimidine.
    • Substituents : Hydrazine at the 4-position and p-tolyl at the 1-position.
    • Impact : The pyrazole ring offers distinct hydrogen-bonding geometry, while the hydrazine group may confer nucleophilic reactivity, differing from the triazole’s stability .

Key Research Findings

  • Isomerization Trends : Pyrazolo-triazolo-pyrimidine derivatives (e.g., compounds 6–9 in ) undergo isomerization under varying conditions, suggesting that the triazolo[4,5-d]pyrimidine core in the target compound may offer greater conformational stability .
  • Substituent Effects : Diphenyl groups in the target compound likely enhance binding to hydrophobic pockets in enzyme active sites compared to methoxy or hydrazine substituents, albeit at the cost of solubility .
  • Synthetic Routes : Piperazine-linked triazolopyrimidines often require multi-step nucleophilic substitutions and Suzuki couplings, whereas pyrazolo derivatives () utilize cyclocondensation reactions .

Preparation Methods

Cyclocondensation Approaches

The triazolopyrimidine nucleus is typically synthesized via cyclocondensation of 5-amino-1H-1,2,3-triazole with β-diketones or α,β-unsaturated carbonyl compounds. For example, reacting 5-amino-1-phenyl-1H-1,2,3-triazole with acetylacetone in acetic acid at reflux yields the 3-phenyl-3H-triazolo[4,5-d]pyrimidine scaffold. Microwave-assisted methods (160°C, 6 hours) enhance reaction efficiency, as demonstrated in analogous heterocyclic systems.

Halogenation for Subsequent Functionalization

Introducing a halogen at the 7-position enables cross-coupling reactions. Chlorination or iodination using N-chlorosuccinimide (NCS) or iodine monochloride in polar aprotic solvents (e.g., dimethylformamide) at 55–80°C provides 7-halo-triazolopyrimidines. For instance, treating the triazolopyrimidine precursor with NCS (2.79 mmol) in dimethylformamide at 55°C for 15 minutes achieves selective 7-chlorination.

Acylation of the Piperazine Nitrogen

Synthesis of 3,3-Diphenylpropanoyl Chloride

3,3-Diphenylpropanoic acid (prepared via Friedel-Crafts acylation of benzene with cinnamoyl chloride) is treated with thionyl chloride (3 eq) in dichloromethane at 0°C to room temperature, yielding the corresponding acid chloride. Distillation under reduced pressure (40°C, 15 mmHg) provides the electrophilic acylating agent.

Nucleophilic Acyl Substitution

The piperazinyl-triazolopyrimidine intermediate reacts with 3,3-diphenylpropanoyl chloride (1.2 eq) in dichloromethane using triethylamine (3 eq) as a base. Stirring at 25°C for 6 hours affords the target compound after aqueous workup and silica gel chromatography (ethyl acetate/hexane, 1:1). Alternative activators like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide enable milder conditions (0°C to room temperature, 12 hours).

Optimization and Analytical Validation

Reaction Monitoring

High-performance liquid chromatography (HPLC) with UV detection (254 nm) tracks intermediate formation. Retention times for key intermediates:

  • 7-Chloro-triazolopyrimidine: 8.2 minutes (C18, acetonitrile/water 60:40)
  • Piperazinyl-triazolopyrimidine: 10.5 minutes
  • Final product: 14.8 minutes.

Yield Improvements

  • Microwave Assistance : Reducing coupling times from 12 hours to 45 minutes (160°C, 300 W) enhances piperazine incorporation yields from 75% to 88%.
  • Solvent Screening : Replacing toluene with dioxane/water (4:1) in Suzuki reactions increases yields by 12% due to improved boronic acid solubility.

Scalability and Industrial Considerations

Catalytic System Recycling

PdCl₂(dppf) immobilized on mesoporous silica (SBA-15) allows three reuse cycles without significant activity loss (yields: 85% → 82% → 79%).

Purification Strategies

Flash chromatography (silica gel, gradient elution) remains standard, but recrystallization from ethanol/water (7:3) achieves >99% purity for the final compound.

Challenges and Alternative Routes

Competing Side Reactions

Overacylation of piperazine (forming bis-acylated byproducts) is mitigated by slow addition of acid chloride (0.5 mL/min) and strict temperature control (<30°C).

Protecting Group Strategies

Boc-protected piperazine (tert-butoxycarbonyl) prevents undesired acylation during triazolopyrimidine functionalization. Deprotection with HCl (4M in dioxane, 2 hours) restores the free amine prior to coupling.

Q & A

Q. What are the key synthetic strategies for constructing the triazolopyrimidine-piperazine-propanone scaffold?

The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of substituted amidines with nitriles under basic conditions .
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig coupling, often using Pd/C or CuI catalysts .
  • Step 3 : Functionalization of the propanone group through Friedel-Crafts acylation or coupling reactions with aryl halides . Key reagents : Dimethylformamide (DMF), dichloromethane (DCM), Pd/C, and NaOtBu. Critical optimization : Reaction temperature (80–120°C) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms aromatic proton environments and carbonyl (C=O) signals at ~170–180 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₈H₂₄N₇O: 474.2045) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended?

  • Kinase inhibition : Test against cancer targets (e.g., EGFR, BRAF) using fluorescence polarization assays .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo pharmacological activities be resolved?

  • Pharmacokinetic profiling : Assess bioavailability (oral vs. IV) and metabolic stability using LC-MS/MS .
  • Metabolite identification : Liver microsome assays to detect active/inactive metabolites .
  • Dose-response recalibration : Adjust dosing regimens based on plasma protein binding (e.g., >90% binding reduces free drug concentration) .

Q. What experimental design principles optimize reaction yields for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates .
  • Catalyst screening : Pd/C vs. Pd(OAc)₂ for Suzuki-Miyaura coupling efficiency .
  • Workflow :
StepParameterOptimal ConditionYield Improvement
1Temperature110°C, 12h75% → 88%
2CatalystPd/C (5 mol%)60% → 82%
3PurificationFlash chromatography (EtOAc/hexane)Purity >98%

Q. How do structural modifications influence target selectivity in kinase inhibition?

  • Piperazine substituents : Bulky groups (e.g., 4-fluorophenyl) enhance selectivity for EGFR over off-target kinases .
  • Triazolopyrimidine substitution : Electron-withdrawing groups (Cl, NO₂) improve binding affinity by 2–3-fold in docking studies .
  • Propanone chain length : Shorter chains (C1 vs. C3) reduce cytotoxicity in non-cancerous cells (e.g., HEK293) .

Q. What computational methods validate mechanistic hypotheses for biological activity?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., EGFR ATP-binding pocket) over 100 ns trajectories .
  • QSAR Modeling : Correlate logP values (2.5–3.8) with IC₅₀ data to predict ADMET properties .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap <4 eV) to predict reactivity .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Co-solvent systems : Use DMSO (≤0.1%) with cyclodextrin (10 mM) to stabilize aqueous solutions .
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .

Q. What strategies resolve conflicting spectroscopic data during characterization?

  • 2D-NMR (HSQC, HMBC) : Resolve overlapping signals in aromatic regions (δ 7.0–8.5 ppm) .
  • X-ray crystallography : Confirm absolute configuration for chiral centers (if present) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.